
(1-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyrazol-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyrazol-5-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a methyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyrazol-5-yl)boronic acid typically involves the formation of the pyrazole and oxadiazole rings followed by the introduction of the boronic acid group. One common method involves the reaction of a pyrazole derivative with a boronic acid reagent under suitable conditions. For example, the pyrazole derivative can be synthesized by cyclization of appropriate hydrazine and diketone precursors. The oxadiazole ring can be introduced via cyclization of a nitrile oxide intermediate with a suitable dipolarophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyrazol-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a boronate ester or boronic anhydride.
Reduction: The oxadiazole ring can be reduced to an amine or other functional groups.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Boronate esters or boronic anhydrides.
Reduction: Amines or other reduced derivatives.
Substitution: Biaryl compounds or other carbon-carbon coupled products.
Scientific Research Applications
Chemistry
In chemistry, (1-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyrazol-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules. Its unique structure allows for the exploration of new biochemical pathways and interactions.
Medicine
In medicinal chemistry, this compound has potential applications in drug discovery and development. It can be used to design inhibitors for specific enzymes or receptors, contributing to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its boronic acid group allows for functionalization and modification, making it a versatile component in material science.
Mechanism of Action
The mechanism of action of (1-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyrazol-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition. The pyrazole and oxadiazole rings can interact with various biological targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-indole): This compound features an indole ring instead of a pyrazole ring, which can result in different biological and chemical properties.
(1-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-1,2,3-triazole): The triazole ring provides different reactivity and stability compared to the pyrazole ring.
Uniqueness
(1-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-pyrazol-5-yl)boronic acid is unique due to its combination of a boronic acid group with a pyrazole and oxadiazole ring
Properties
Molecular Formula |
C7H9BN4O3 |
|---|---|
Molecular Weight |
207.99 g/mol |
IUPAC Name |
[2-methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C7H9BN4O3/c1-4-9-7(11-15-4)5-3-6(8(13)14)12(2)10-5/h3,13-14H,1-2H3 |
InChI Key |
SAVUAQDFRMCXEQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NN1C)C2=NOC(=N2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


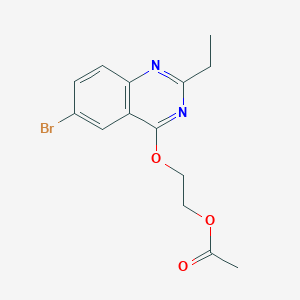
![3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B15218773.png)
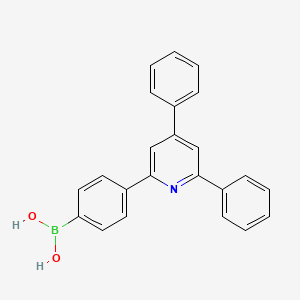
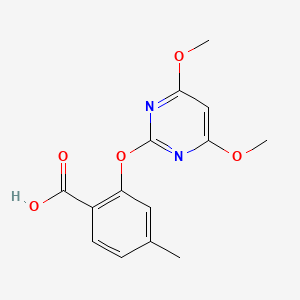
![7-(Methylamino)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15218783.png)
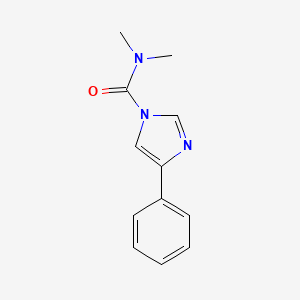

![1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde](/img/structure/B15218806.png)
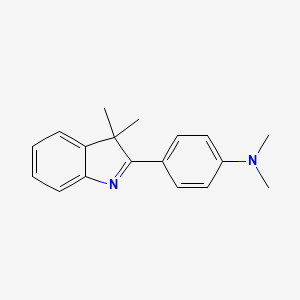
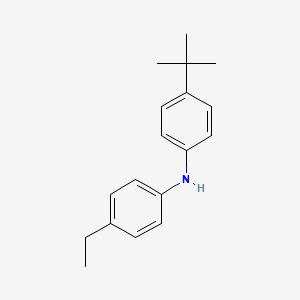


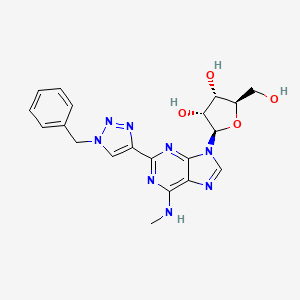
![Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide](/img/structure/B15218865.png)
